Superior Suzuki-Miyaura Cross-Coupling Reactivity: Iodo vs. Bromo Analog
The 4-iodo substituent of N-Fmoc-4-iodo-L-phenylalanine is essential for achieving productive Suzuki-Miyaura cross-coupling on the Fmoc-protected scaffold. Direct comparison reveals that Fmoc-Phe(4-Br)-OH fails to deliver synthetically useful yields under identical palladium-catalyzed conditions, rendering the iodo derivative the only viable Fmoc-protected monomer for on-resin biaryl formation [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling product formation (relative yield) |
|---|---|
| Target Compound Data | Productive coupling (qualitative 'good to excellent yield' reported across multiple boronic acid partners) [2] |
| Comparator Or Baseline | Fmoc-Phe(4-Br)-OH: Negligible amounts of required product [1] |
| Quantified Difference | Not quantified, but described as 'negligible' vs. 'good to excellent' |
| Conditions | Nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling, Fmoc-protected amino acid monomers [2] |
Why This Matters
This reactivity differential dictates that only the iodo derivative can be used to construct Fmoc-protected biaryl amino acids in a single step, a critical advantage for efficient library synthesis and late-stage peptide diversification.
- [1] Ng-Choi, I., Figueras, E., Oliveras, À., Feliu, L., & Planas, M. (2020). Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins. ACS Omega, 5(36), 23401-23412. https://doi.org/10.1021/acsomega.0c03352 View Source
- [2] Wiedemeyer, S. J. A., Wu, G., Lang‐Henkel, H., Whisstock, J. C., Law, R. H. P., & Steinmetzer, T. (2024). Macrocyclic Inhibitors Targeting the Prime Site of the Fibrinolytic Serine Protease Plasmin. ChemMedChem, 19(23), e202400360. https://doi.org/10.1002/cmdc.202400360 View Source
